molecular formula C15H10BrN5O2S B12413254 MtMetAP1-IN-1

MtMetAP1-IN-1

Cat. No.: B12413254
M. Wt: 404.2 g/mol
InChI Key: VPTOYPLZJFLEJU-UHFFFAOYSA-N
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Description

MtMetAP1-IN-1 is a chemical compound known for its inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound specifically targets methionine aminopeptidase 1, an enzyme crucial for the survival and virulence of Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MtMetAP1-IN-1 involves the preparation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides. The reaction conditions typically include the use of various divalent cations, with iron being the most probable cofactor . The compound is synthesized through a series of steps involving the formation of intermediate compounds, followed by their conversion into the final product under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

MtMetAP1-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the presence of solvents to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them useful for further research and development.

Scientific Research Applications

MtMetAP1-IN-1 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of methionine aminopeptidase 1 and its effects on Mycobacterium tuberculosis.

    Biology: Employed in studies to understand the role of methionine aminopeptidase 1 in bacterial survival and virulence.

    Medicine: Investigated as a potential therapeutic agent for the treatment of tuberculosis, particularly in cases involving drug-resistant strains.

    Industry: Utilized in the development of new antimicrobial agents and in the study of enzyme inhibition mechanisms.

Mechanism of Action

MtMetAP1-IN-1 exerts its effects by inhibiting methionine aminopeptidase 1, an enzyme essential for the survival of Mycobacterium tuberculosis. The compound binds to the active site of the enzyme, preventing it from catalyzing the removal of methionine residues from nascent proteins. This inhibition disrupts protein synthesis and leads to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MtMetAP1-IN-1 is unique in its specific targeting of methionine aminopeptidase 1, making it a valuable tool for studying the enzyme’s role in bacterial survival and for developing new therapeutic strategies against tuberculosis. Its preference for certain divalent cations, such as nickel, further distinguishes it from other inhibitors .

Properties

Molecular Formula

C15H10BrN5O2S

Molecular Weight

404.2 g/mol

IUPAC Name

3-[(2-bromobenzoyl)amino]-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C15H10BrN5O2S/c16-10-4-2-1-3-9(10)13(22)20-12-11(17-5-6-18-12)14(23)21-15-19-7-8-24-15/h1-8H,(H,18,20,22)(H,19,21,23)

InChI Key

VPTOYPLZJFLEJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CN=C2C(=O)NC3=NC=CS3)Br

Origin of Product

United States

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